molecular formula C11H15ClN2 B14439805 2-Chloro-N,N-diethylbenzene-1-carboximidamide CAS No. 76405-61-3

2-Chloro-N,N-diethylbenzene-1-carboximidamide

Cat. No.: B14439805
CAS No.: 76405-61-3
M. Wt: 210.70 g/mol
InChI Key: ODQRWBDADCXTTG-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethylbenzene-1-carboximidamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a chloro group, two ethyl groups, and a carboximidamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-diethylbenzene-1-carboximidamide typically involves the reaction of 2-chlorobenzonitrile with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The general reaction scheme can be represented as follows:

2-Chlorobenzonitrile+DiethylamineThis compound\text{2-Chlorobenzonitrile} + \text{Diethylamine} \rightarrow \text{this compound} 2-Chlorobenzonitrile+Diethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-diethylbenzene-1-carboximidamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The carboximidamide group can be hydrolyzed to form corresponding carboxylic acids or amides.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-Chloro-N,N-diethylbenzene-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-diethylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzonitrile: A precursor in the synthesis of 2-Chloro-N,N-diethylbenzene-1-carboximidamide.

    N,N-Diethylbenzene-1-carboximidamide: Lacks the chloro group but shares similar structural features.

    2-Chloro-N,N-dimethylbenzene-1-carboximidamide: Similar structure with different alkyl groups.

Uniqueness

This compound is unique due to the presence of both chloro and diethyl groups, which confer specific chemical and biological properties

Properties

76405-61-3

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

2-chloro-N,N-diethylbenzenecarboximidamide

InChI

InChI=1S/C11H15ClN2/c1-3-14(4-2)11(13)9-7-5-6-8-10(9)12/h5-8,13H,3-4H2,1-2H3

InChI Key

ODQRWBDADCXTTG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=N)C1=CC=CC=C1Cl

Origin of Product

United States

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